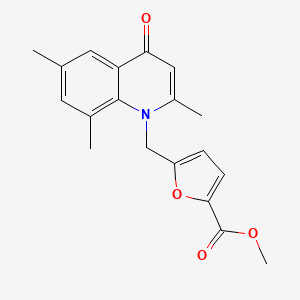
Methyl 5-((2,6,8-trimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-((2,6,8-trimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 5-((2,6,8-trimethyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate (CAS No. 1216471-25-8) is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities based on recent studies.
- Molecular Formula : C19H19NO4
- Molecular Weight : 325.36 g/mol
- SMILES Notation :
COC(=O)c1ccc(o1)Cn1c(C)cc(=O)c2c1c(C)cc(c2)C.
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with quinoline-based intermediates. Specific methods may vary, but they generally focus on maintaining the integrity of the furan and quinoline structures to ensure biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various furan derivatives, including those similar to this compound. The following table summarizes findings from relevant research:
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | HeLa | TBD | |
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 | |
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HepG2 | TBD |
The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation and apoptosis. Further studies are needed to elucidate these mechanisms.
Antibacterial Activity
The antibacterial properties of this compound have also been explored. In vitro assays against various bacterial strains reveal significant activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | TBD | |
| Escherichia coli | TBD | |
| Bacillus subtilis | TBD |
These findings indicate that this compound may serve as a lead compound in the development of new antibacterial agents.
Case Studies
In a notable study published in the Oriental Journal of Chemistry, researchers synthesized several derivatives of furan and assessed their biological activities. The study found that modifications to the furan ring significantly impacted both anticancer and antibacterial efficacy, suggesting that further structural optimizations could enhance biological activity .
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 5-[(2,6,8-trimethyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C19H19NO4/c1-11-7-12(2)18-15(8-11)16(21)9-13(3)20(18)10-14-5-6-17(24-14)19(22)23-4/h5-9H,10H2,1-4H3 |
InChI Key |
VRPWWUFSWGOVFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(N2CC3=CC=C(O3)C(=O)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















